molecular formula C18H18Cl2N2O2 B3488486 [4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

Cat. No.: B3488486
M. Wt: 365.2 g/mol
InChI Key: FUFLRROXZJNPCL-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups (if present) can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding biological pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its pharmacological properties are being explored for therapeutic benefits.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the piperazine and methoxyphenyl groups.

    4-Methoxybenzoyl Chloride: Contains the methoxyphenyl group but lacks the piperazine and dichlorophenyl groups.

    N-Phenylpiperazine: Contains the piperazine ring but lacks the specific substituents found in 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE.

Uniqueness: The uniqueness of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-15-5-2-13(3-6-15)18(23)22-10-8-21(9-11-22)14-4-7-16(19)17(20)12-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFLRROXZJNPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

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